1-Hexanol-d5

Stable Isotope Dilution Assay Internal Standard GC-MS

1-Hexanol-d5 (n-Hexyl-5,5,6,6,6-d5 alcohol) is a stable-isotope labeled analog of 1-hexanol, a six-carbon primary alcohol. As a deuterated compound, it serves primarily as an internal standard in quantitative mass spectrometry (GC-MS, LC-MS) and as a tracer in metabolic studies.

Molecular Formula C6H9D5O
Molecular Weight 107.21
CAS No. 64118-18-9
Cat. No. B1147734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexanol-d5
CAS64118-18-9
Synonyms1-​Hexan-​5,​5,​6,​6,​6-​d5-​ol
Molecular FormulaC6H9D5O
Molecular Weight107.21
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hexanol-d5 (CAS 64118-18-9): A High-Enrichment Deuterated Primary Alcohol for Analytical Tracing


1-Hexanol-d5 (n-Hexyl-5,5,6,6,6-d5 alcohol) is a stable-isotope labeled analog of 1-hexanol, a six-carbon primary alcohol. As a deuterated compound, it serves primarily as an internal standard in quantitative mass spectrometry (GC-MS, LC-MS) and as a tracer in metabolic studies . Its chemical structure, C6H9D5O, features five deuterium atoms specifically positioned at the terminal carbon chain (positions 5,5,6,6,6), minimizing the risk of labile deuterium exchange that can compromise analytical accuracy .

1-Hexanol-d5: Why Unlabeled or Alternative Deuterated Analogs Cannot Be Interchanged


Generic substitution of 1-hexanol-d5 with unlabeled 1-hexanol or other deuterated forms (e.g., 1-hexanol-d2) in analytical workflows leads to significant quantitative errors and data misinterpretation. Unlabeled 1-hexanol cannot serve as an internal standard due to signal overlap with the target analyte. 1-Hexanol-d2 provides a mass shift of only +2 Da, which may remain within the natural isotopic envelope of the analyte, causing interference [1]. In contrast, 1-Hexanol-d5's +5 Da shift ensures clean mass resolution. Furthermore, the specific 5,5,6,6,6-d5 labeling pattern avoids exchangeable hydrogens, unlike hydroxyl-deuterated variants, preventing back-exchange artifacts during sample preparation .

Quantitative Differentiation of 1-Hexanol-d5: Evidence for Scientific Procurement


Isotopic Enrichment: 98 atom % D vs. Typical 95% Chemical Purity of Unlabeled Analog

Commercially available 1-Hexanol-d5 achieves an isotopic enrichment of 98 atom % D, certified by vendors like C/D/N Isotopes and CymitQuimica . This enrichment directly impacts the sensitivity and accuracy of stable isotope dilution assays. The unlabeled 1-hexanol comparator, while often having a chemical purity of ≥98%, is not isotopically enriched and is thus unsuitable as an internal standard for mass spectrometry . The high enrichment of 1-Hexanol-d5 minimizes the contribution of unlabeled species to the internal standard signal, ensuring a linear and precise calibration curve.

Stable Isotope Dilution Assay Internal Standard GC-MS LC-MS

Mass Shift Magnitude: +5 Da for 1-Hexanol-d5 vs. +2 Da for 1-Hexanol-d2

The mass shift of a deuterated internal standard relative to the unlabeled analyte is critical for avoiding spectral overlap. 1-Hexanol-d5 provides a mass shift of +5.03 Da (exact mass 107.136 Da vs. 102.104 Da for unlabeled 1-Hexanol) . In contrast, 1-Hexanol-d2 offers only a +2.01 Da shift (exact mass ~104.12 Da) . A larger mass shift ensures the internal standard signal falls outside the natural isotopic cluster (M+1, M+2) of the analyte, preventing cross-talk and inaccurate ratio calculations [1]. This is especially important for low-abundance analytes where the natural M+2 peak can be significant.

Mass Spectrometry Isotope Dilution Spectral Interference Internal Standard Selection

Deuteration Pattern: Terminal Alkyl Labeling vs. Hydroxyl-Labile Deuterium

1-Hexanol-d5 is specifically labeled at the terminal alkyl positions (5,5,6,6,6-d5) as confirmed by the structural formula CD3CD2(CH2)4OH . This non-labile labeling pattern is in contrast to compounds where deuterium is placed on the hydroxyl group or alpha-carbon, which are prone to exchange with protic solvents during sample preparation . The stability of the deuterium label in 1-Hexanol-d5 ensures that the internal standard maintains its mass shift throughout extraction, derivatization, and chromatographic separation, providing consistent and reproducible quantification data.

Deuterium Exchange Isotope Stability Metabolic Tracing Internal Standard Integrity

Optimal Procurement Use Cases for 1-Hexanol-d5 Based on Quantitative Differentiation


Internal Standard for GC-MS Quantification of Volatile Alcohols in Environmental Samples

When quantifying 1-hexanol or other volatile alcohols in water, soil, or air samples via GC-MS, 1-Hexanol-d5 serves as the ideal internal standard. Its +5 Da mass shift (107.136 Da) cleanly resolves from the analyte, and its terminal alkyl deuteration ensures no exchange during sample preparation or storage. This application is supported by the compound's 98 atom % D isotopic enrichment, which guarantees a consistent internal standard signal even at trace analyte concentrations.

Metabolic Flux Analysis Requiring Non-Labile Isotopic Tracers

In metabolic studies tracking alcohol oxidation or incorporation, the 5,5,6,6,6-d5 labeling pattern of 1-Hexanol-d5 prevents deuterium loss that would confound flux calculations. Hydroxyl- or alpha-deuterated analogs would exchange with medium water, leading to underestimation of metabolic rates. The high enrichment (98 atom % D) further ensures that the tracer signal is not diluted by unlabeled isotopologues.

Method Validation for Pharmaceutical Residual Solvent Analysis

Regulatory guidelines (e.g., ICH Q3C) require accurate quantification of residual solvents like 1-hexanol in drug products. 1-Hexanol-d5, with its 98 atom % D enrichment and mass-resolved +5 Da shift, provides the necessary precision and accuracy for validated LC-MS or GC-MS methods, outperforming 1-Hexanol-d2 in minimizing matrix interference and meeting method validation criteria for linearity and LOQ.

SPME-GC-MS Analysis of Beverage Aroma Profiles

For headspace solid-phase microextraction (SPME) followed by GC-MS to profile aroma compounds in beverages, 1-Hexanol-d5 is the internal standard of choice. Its chemical behavior closely mimics that of the native 1-hexanol analyte, while its distinct mass shift and exchange-resistant labeling ensure reliable quantification across varying sample matrices, from wine to fruit juices.

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